molecular formula C21H21NO4 B2684179 (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 929433-23-8

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Katalognummer: B2684179
CAS-Nummer: 929433-23-8
Molekulargewicht: 351.402
InChI-Schlüssel: MEDDYUWKQFVNNZ-UNOMPAQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Benzofuran Scaffold Modifications

The benzofuran core, a fused bicyclic system comprising a benzene ring and a furan heterocycle, serves as the foundation for this compound. Modifications to the core scaffold are critical for optimizing biological activity and physicochemical properties. In this derivative, the benzofuran skeleton is functionalized at three key positions:

  • Position 2 : A 3-methoxybenzylidene group introduces planar conjugation through its α,β-unsaturated ketone system.
  • Position 6 : A hydroxyl group enhances solubility and enables hydrogen bonding with biological targets.
  • Position 7 : A pyrrolidin-1-ylmethyl substituent adds steric bulk and nitrogen-based functionality.

Recent synthetic strategies for benzofuran-3(2H)-one scaffolds emphasize the construction of quaternary centers, as demonstrated by Rh/Co relay catalysis in the annulation of N-aryloxyacetamides with propiolic acids. This method enables simultaneous installation of the C2 quaternary center and C3 carbonyl group, critical for stabilizing the Z-configuration.

Substituent Effects on Conformational Dynamics

Substituents on the benzofuran scaffold significantly influence molecular conformation and target binding:

  • 3-Methoxybenzylidene Group : The methoxy group at the para-position of the benzylidene moiety donates electron density through resonance, stabilizing the α,β-unsaturated ketone system. This electronic effect reduces rotational freedom around the C2–C1' bond, favoring a planar conformation that enhances π-π stacking interactions.
  • 6-Hydroxy Group : The hydroxyl group participates in intramolecular hydrogen bonding with the C3 carbonyl oxygen, creating a pseudo-six-membered ring that rigidifies the scaffold. This rigidity is associated with improved binding affinity in analogous antimicrobial benzofurans.
  • 7-Pyrrolidin-1-ylmethyl Group : The pyrrolidine ring adopts a puckered conformation, with the nitrogen lone pair oriented to facilitate hydrogen bonding or ionic interactions. Substituents on the pyrrolidine nitrogen can further modulate steric and electronic properties, as seen in selective kinase inhibitors.

Z-Configuration Impact on Electronic Properties

The Z-configuration of the 3-methoxybenzylidene group is stabilized by conjugation between the benzofuran core and the α,β-unsaturated ketone. Key electronic effects include:

  • Resonance Stabilization : The methoxy group donates electron density into the benzylidene ring, delocalizing negative charge across the conjugated system. This lowers the LUMO energy, enhancing electrophilic reactivity at the C3 carbonyl.
  • Dipole Alignment : The Z-configuration orients the C3 carbonyl dipole antiparallel to the benzylidene π-system, creating a net dipole moment that influences solubility and membrane permeability.
  • Steric Shielding : The 3-methoxy group occupies a spatial position that shields the α-face of the benzofuran core, potentially directing nucleophilic attacks to the β-face.

Pyrrolidin-1-ylmethyl Group Functionalization Strategies

The pyrrolidin-1-ylmethyl group at position 7 is synthesized via Mannich-type reactions or reductive amination, as exemplified by the condensation of benzofuran-3(2H)-ones with pyrrolidine derivatives under acidic catalysis. Key functionalization strategies include:

  • Stereochemical Control : The pyrrolidine ring’s pseudorotation allows for dynamic conformational sampling, enabling interactions with enantioselective targets. For instance, cis-3,4-diphenylpyrrolidine derivatives adopt a U-shaped conformation critical for inverse agonism at the RORγt receptor.
  • Nitrogen Functionalization : Quaternization of the pyrrolidine nitrogen with alkyl or aryl groups modulates basicity and membrane permeability. In kinase inhibitors, methylene-linked pyrrolidine derivatives undergo spontaneous Pictet-Spengler cyclization to enhance target selectivity.
  • Positional Isomerism : Substituting the pyrrolidine at the 1-position (vs. 2- or 3-positions) optimizes steric complementarity with hydrophobic binding pockets, as observed in CK1γ inhibitors.

Eigenschaften

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-15-6-4-5-14(11-15)12-19-20(24)16-7-8-18(23)17(21(16)26-19)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDDYUWKQFVNNZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core, which can be achieved through cyclization reactions of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Methoxybenzylidene Group: The next step involves the condensation of the benzofuran core with 3-methoxybenzaldehyde under basic conditions to form the benzylidene moiety.

    Attachment of the Pyrrolidinylmethyl Group: Finally, the pyrrolidinylmethyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzylidene moiety can be reduced to the corresponding alkane.

    Substitution: The methoxy and pyrrolidinylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of 2-(3-methoxybenzyl)-7-(pyrrolidin-1-ylmethyl)benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Benzofuran derivatives, including (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, have been investigated for their anti-inflammatory effects. Studies indicate that compounds in this class can inhibit pro-inflammatory mediators such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and interleukin 8 (IL-8). For instance, a related benzofuran derivative demonstrated a reduction in TNF and IL levels by significant percentages, suggesting its potential as an anti-inflammatory agent in chronic conditions like osteoarthritis .

Anticancer Activity

Research has shown that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The structure of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may enhance its ability to interact with cellular targets involved in cancer proliferation. In vitro studies have indicated that similar compounds can inhibit the growth of cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Effects

Certain benzofuran derivatives have been identified as potential antimicrobial agents. The unique structural features of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may contribute to its effectiveness against bacterial and fungal pathogens. Investigations into related compounds have shown promising results in inhibiting the growth of various microorganisms, indicating a potential application in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. The presence of specific functional groups, such as methoxy and hydroxyl moieties, can significantly influence biological activity. For example, modifications to the benzofuran core have been linked to enhanced anti-inflammatory and anticancer properties .

Molecular Hybridization

The strategy of molecular hybridization—combining pharmacophores from different bioactive compounds—has been employed to create more potent analogs of benzofuran derivatives. This approach aims to improve therapeutic efficacy while minimizing side effects, making it a valuable strategy in drug development involving (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one .

Case Study 1: Anti-inflammatory Activity

A study on a related benzofuran derivative demonstrated significant inhibition of pro-inflammatory cytokines in an animal model of osteoarthritis. The compound was shown to suppress NF-kB activity and reduce pain-related behaviors, highlighting its potential therapeutic application in inflammatory diseases .

Case Study 2: Anticancer Efficacy

In vitro testing of benzofuran derivatives against breast cancer cell lines revealed that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics. These findings suggest that (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one could be developed further for cancer treatment .

Wirkmechanismus

The mechanism of action of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The benzylidene moiety can interact with enzymes and receptors, modulating their function. Additionally, the pyrrolidinylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Benzofuran-3(2H)-one Family

The following compounds share structural similarities, differing primarily in substituents on the benzylidene group or the side chain at position 7:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound: (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one 2: 3-methoxybenzylidene; 7: pyrrolidin-1-ylmethyl C₂₂H₂₁NO₅ 379.41 Not reported N/A (inferred)
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 2: 4-methoxybenzylidene; 7: methyl C₁₈H₁₄O₄ 294.30 Not explicitly stated
(Z)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-7-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]benzofuran-3(2H)-one 2: 2,3,4-trimethoxybenzylidene; 7: piperazinylmethyl C₂₆H₂₈N₂O₇ 504.52 Not reported
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile Fused pyrimidoquinazoline system C₁₇H₁₀N₄O₃ 318.29 268–269
Key Observations:

The 2,3,4-trimethoxybenzylidene group in introduces additional methoxy groups, enhancing lipophilicity and steric bulk compared to the 3-methoxy or 4-methoxy derivatives.

Synthetic Methodologies: Benzylidene-substituted benzofuranones are typically synthesized via Knoevenagel condensation between hydroxybenzofuranone derivatives and substituted benzaldehydes. For example, reports similar condensations using aromatic aldehydes and acetic anhydride/sodium acetate under reflux, yielding Z-configuration products.

Spectroscopic Characterization :

  • IR spectra for related compounds (e.g., ) show characteristic peaks for C=O (~1719 cm⁻¹) and CN (~2220 cm⁻¹). The target compound’s pyrrolidine moiety would likely exhibit N–H stretching (~3300 cm⁻¹) absent in methyl- or piperazinyl-substituted analogues.

Biologische Aktivität

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a hydroxyl group, a methoxy group, and a pyrrolidine moiety. Its molecular formula is C22H23NO4C_{22}H_{23}NO_4 with a molecular weight of approximately 365.43 g/mol. The structural uniqueness contributes to its biological profile, making it an interesting candidate for further investigation.

Antimicrobial Activity

Research indicates that (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one exhibits significant antimicrobial properties. It has shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interactions with bacterial cell membranes and intracellular targets, leading to cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. Notably, it has been tested against breast cancer (MCF7) and leukemia (HL60) cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF715.5Induction of apoptosis via ROS generation
HL6012.3Cell cycle arrest at G2/M phase

The anticancer activity is attributed to its ability to induce reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and survival.

The biological activity of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can be explained through several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding affinity.
  • Hydrophobic Interactions : The methoxy group increases hydrophobic character, facilitating interactions with lipid membranes.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell survival, such as topoisomerases or kinases.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of benzofuran compounds, including (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one. Results indicated that modifications to the methoxy group significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Cytotoxicity Evaluation : A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines using MTT assays. The results demonstrated a strong dose-dependent response, particularly in MCF7 cells, where it outperformed standard chemotherapeutic agents .

Q & A

Q. What synthetic strategies are optimal for constructing the benzofuran-3(2H)-one core in this compound?

The benzofuran-3(2H)-one scaffold is typically synthesized via cyclization of 2-hydroxychalcone derivatives or condensation of benzofuran-3(2H)-one precursors with substituted aldehydes. For example, microwave-assisted condensation under solventless conditions with clay catalysts can enhance reaction efficiency and stereoselectivity, favoring the (Z)-isomer due to kinetic control . Key intermediates like 3-methoxybenzaldehyde and pyrrolidin-1-ylmethyl substituents are introduced via nucleophilic addition or Mannich reactions. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can the (Z)-configuration of the benzylidene moiety be confirmed experimentally?

The (Z)-stereochemistry is determined via NOESY NMR, where spatial proximity between the benzylidene proton and adjacent aromatic protons (e.g., 6-hydroxy group) confirms the configuration. X-ray crystallography provides definitive proof, as seen in analogous compounds like (Z)-2-fluorobenzylidene derivatives . Computational methods (DFT-based geometry optimization) can supplement experimental data to validate the configuration .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Initial screening should focus on antioxidant activity (DPPH/ABTS radical scavenging) and antiplatelet effects (platelet aggregation assays using ADP or collagen as agonists). For example, (Z)-benzylideneisobenzofuranones exhibit potent antioxidant activity via hydrogen atom transfer mechanisms, with IC₅₀ values <10 μM in some cases . Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selective bioactivity .

Advanced Research Questions

Q. How does the stereochemistry (Z vs. E) of the benzylidene group influence bioactivity?

The (Z)-configuration enhances π-π stacking with target proteins (e.g., cyclooxygenase-2 or NADPH oxidase), improving antioxidant and anti-inflammatory activity. Comparative studies on (E)-isomers show reduced potency due to steric hindrance and altered electronic profiles. For instance, (Z)-aurones exhibit 3–5-fold higher radical scavenging activity than (E)-counterparts . Molecular docking (AutoDock Vina) and MD simulations can predict binding affinities and validate experimental trends .

Q. What methodologies resolve contradictions in SAR studies for pyrrolidin-1-ylmethyl substituents?

Discrepancies in structure-activity relationships (SAR) arise from variable substitution patterns. To address this:

  • Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity.
  • Synthesize analogs with systematic modifications (e.g., replacing pyrrolidine with piperidine or morpholine) and test in standardized assays.
  • Cross-validate results with molecular dynamics to identify critical interactions (e.g., hydrogen bonding with the pyrrolidine nitrogen) .

Q. How can metabolic instability of the 6-hydroxy group be mitigated in preclinical studies?

The 6-hydroxy group is prone to glucuronidation/sulfation, reducing bioavailability. Strategies include:

  • Bioisosteric replacement : Substitute with a methoxy group (retains H-bonding capacity but reduces metabolism) .
  • Prodrug design : Acetylate the hydroxyl group to enhance permeability, with enzymatic cleavage in target tissues .
  • Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to protect the compound during systemic circulation .

Experimental Design & Data Analysis

Q. What analytical techniques are critical for purity assessment and structural elucidation?

  • HPLC-PDA/MS : Quantify purity (>95%) and detect trace isomers or byproducts.
  • 2D NMR (COSY, HSQC, HMBC) : Assign all protons and carbons, particularly distinguishing benzylidene and pyrrolidinyl signals .
  • X-ray crystallography : Resolve ambiguities in stereochemistry and crystal packing effects .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₁NO₅) .

Q. How should researchers address low yields in the final condensation step?

Low yields often result from competing side reactions (e.g., oxidation of the hydroxy group or isomerization). Mitigation strategies:

  • Optimize reaction temperature (60–80°C) and solvent polarity (THF/DMF mixtures) to favor kinetic over thermodynamic products .
  • Use Lewis acids (e.g., ZnCl₂) to activate the aldehyde for selective condensation .
  • Employ microwave irradiation to reduce reaction time and byproduct formation .

Data Contradiction & Validation

Q. How to reconcile discrepancies between computational docking and experimental IC₅₀ values?

Discrepancies arise from force field inaccuracies or solvent effects. Solutions include:

  • Explicit solvent simulations : Incorporate water molecules in docking to account for solvation effects.
  • Binding free energy calculations : Use MM-PBSA/GBSA to refine affinity predictions.
  • Experimental validation : Perform SPR or ITC to measure binding constants directly .

Q. Why do some analogs exhibit reversed activity trends in antioxidant vs. antiplatelet assays?

Divergent trends suggest multiple mechanisms of action. For example:

  • Antioxidant activity correlates with phenolic O-H bond dissociation energy (BDE), while antiplatelet effects depend on COX-1 inhibition.
  • Use dual-parameter QSAR models to optimize both activities. Prioritize compounds with balanced logP (2–4) and polar surface area (80–100 Ų) for dual functionality .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.